molecular formula C11H14N4O4 B14104554 1-(Dimethylaminomethylidene)-3-[(4-nitrophenyl)methoxy]urea

1-(Dimethylaminomethylidene)-3-[(4-nitrophenyl)methoxy]urea

Cat. No.: B14104554
M. Wt: 266.25 g/mol
InChI Key: SMSLMAKVSYCJJX-UHFFFAOYSA-N
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Description

3-[(1E)-(dimethylamino)methylidene]-1-[(4-nitrophenyl)methoxy]urea is an organic compound with the molecular formula C12H17N3O2. This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a methoxyurea moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-(dimethylamino)methylidene]-1-[(4-nitrophenyl)methoxy]urea typically involves the reaction of dimethylamine with a suitable aldehyde or ketone to form the dimethylaminomethylidene intermediate. This intermediate is then reacted with 4-nitrophenylmethoxyurea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-(dimethylamino)methylidene]-1-[(4-nitrophenyl)methoxy]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or nitrophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

3-[(1E)-(dimethylamino)methylidene]-1-[(4-nitrophenyl)methoxy]urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1E)-(dimethylamino)methylidene]-1-[(4-nitrophenyl)methoxy]urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1E)-(dimethylamino)methylidene]-1-[(4-methylphenyl)methoxy]urea
  • 3-[(1E)-(dimethylamino)methylidene]-1-[(4-chlorophenyl)methoxy]urea

Uniqueness

3-[(1E)-(dimethylamino)methylidene]-1-[(4-nitrophenyl)methoxy]urea is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific reactivity or biological activity is desired .

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

1-(dimethylaminomethylidene)-3-[(4-nitrophenyl)methoxy]urea

InChI

InChI=1S/C11H14N4O4/c1-14(2)8-12-11(16)13-19-7-9-3-5-10(6-4-9)15(17)18/h3-6,8H,7H2,1-2H3,(H,13,16)

InChI Key

SMSLMAKVSYCJJX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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